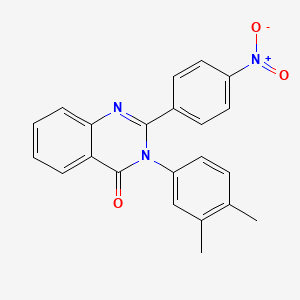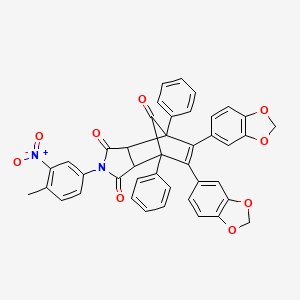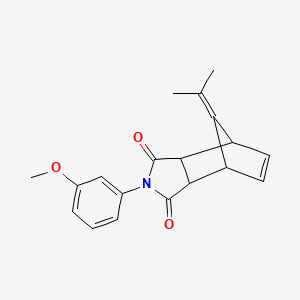
(2,4,6-Trimethylcyclohex-3-ene-1,1-diyl)dimethanediyl bis(cyclohexylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate is a complex organic molecule characterized by its unique structure, which includes multiple cyclohexyl and carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclohexylcarbamoyl intermediate, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Applications De Recherche Scientifique
(1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mécanisme D'action
The mechanism of action of (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamate derivatives and cyclohexyl-containing molecules, such as:
- tert-Butyl carbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
What sets (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C25H42N2O4 |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
[1-(cyclohexylcarbamoyloxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C25H42N2O4/c1-18-14-19(2)25(20(3)15-18,16-30-23(28)26-21-10-6-4-7-11-21)17-31-24(29)27-22-12-8-5-9-13-22/h14,19-22H,4-13,15-17H2,1-3H3,(H,26,28)(H,27,29) |
Clé InChI |
WJBCXGNDJCUFGU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CC(C1(COC(=O)NC2CCCCC2)COC(=O)NC3CCCCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B11689881.png)
![2-[(2-bromo-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11689884.png)
![3-(2-Methoxy-1-naphthyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11689892.png)
![3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B11689905.png)
![N'-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11689913.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11689930.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B11689937.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11689942.png)

![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11689949.png)

